(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Description
The compound (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (propenone) backbone with a 1,3-thiazole ring at position 1 and a 2-nitrophenyl group at position 2. The (2E)-configuration ensures planarity, enhancing electronic conjugation across the molecule. The thiazole ring is substituted with a 4-methyl and 2-phenyl group, contributing to steric bulk and lipophilicity.
This structural framework is common in bioactive molecules, where the thiazole core and propenone moiety are known to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPUUPRAGHGNP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular structure of the compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 397.49 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 591.7 ± 60.0 °C |
| Flash Point | 311.6 ± 32.9 °C |
| LogP | 7.49 |
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Anti-apoptotic Proteins : The compound has been noted to reduce the expression levels of Mcl-1, an anti-apoptotic protein, thereby promoting cancer cell apoptosis .
- Cell Cycle Arrest : Thiazole derivatives have been shown to interfere with cell cycle progression, leading to G2/M phase arrest in cancer cells .
- Cytotoxicity : In vitro studies have demonstrated that related thiazole compounds exhibit cytotoxic effects against human lung adenocarcinoma cells (A549), with IC values indicating potent activity .
Anticonvulsant Activity
In addition to anticancer effects, thiazole derivatives are being investigated for their anticonvulsant properties. For instance, certain derivatives have been tested in picrotoxin-induced convulsion models, showing promising results in terms of efficacy and safety profiles .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, influencing their functional states .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring significantly impacts the biological activity. For instance, methyl substitutions enhance anticancer potency by modulating electronic properties and steric hindrance .
Case Studies
Case Study 1 : A recent study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. Among them, one derivative showed an IC value lower than that of doxorubicin against A431 cells, indicating superior efficacy .
Case Study 2 : Another investigation focused on the anticonvulsant effects of thiazole compounds in animal models. The results indicated that certain modifications to the thiazole structure could significantly enhance anticonvulsant potency while maintaining a favorable safety profile .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s nitro group may complicate synthesis compared to chloro or methoxy analogues due to nitro reduction side reactions .
- Crystallographic Insights : Compounds like those in and highlight the role of substituents in packing efficiency. The target compound’s nitro group may facilitate intermolecular dipole interactions, influencing crystal lattice stability .
- Theoretical Predictions : Molecular docking studies using tools like AutoDock Vina () could predict enhanced binding affinity for the target compound versus analogs, given its nitro group’s electrostatic complementarity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
